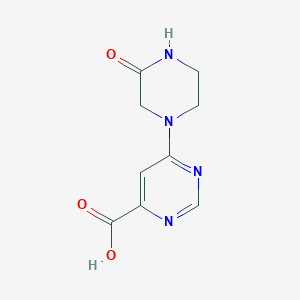
6-(3-Oxopiperazin-1-yl)pyrimidine-4-carboxylic acid
Overview
Description
6-(3-Oxopiperazin-1-yl)pyrimidine-4-carboxylic acid is a useful research compound. Its molecular formula is C9H10N4O3 and its molecular weight is 222.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
6-(3-Oxopiperazin-1-yl)pyrimidine-4-carboxylic acid is a compound that has drawn attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound this compound features a pyrimidine ring substituted with a piperazine moiety. Its chemical formula is , and it possesses both acidic and basic functional groups, which may contribute to its interactions with biological targets.
The biological activity of this compound primarily stems from its ability to interact with various enzymes and receptors. Research indicates that it may function as an inhibitor of specific enzymes involved in metabolic pathways, potentially influencing cellular signaling and physiological responses.
Enzymatic Interactions
- Angiotensin-Converting Enzyme (ACE) Inhibition : Similar compounds have demonstrated ACE inhibitory activity, suggesting that this compound may also exhibit antihypertensive properties through this mechanism .
- Receptor Binding : The piperazine ring may facilitate binding to neurotransmitter receptors, which could explain potential neuroactive effects.
Antihypertensive Effects
Studies on related compounds have shown that derivatives of pyrimidine-4-carboxylic acid can act as effective antihypertensives by inhibiting ACE. This suggests that this compound may share similar properties, making it a candidate for further investigation in hypertension management .
Antimicrobial Activity
Research indicates that similar piperazine-containing compounds exhibit antimicrobial properties. The structural features of this compound may enhance its ability to target bacterial cell membranes or interfere with metabolic pathways essential for bacterial survival.
Case Studies
- Synthesis and Evaluation of Analogues : A study synthesized various analogues of pyrimidine derivatives, including those with piperazine substitutions. These compounds were evaluated for their biological activities, revealing significant ACE inhibition and potential as antihypertensive agents .
- Pharmacological Assessment : In vivo studies demonstrated that certain derivatives exhibited dose-dependent effects on blood pressure regulation in animal models, supporting the hypothesis that similar compounds might be effective in clinical settings .
Data Table: Biological Activities of Related Compounds
Properties
IUPAC Name |
6-(3-oxopiperazin-1-yl)pyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O3/c14-8-4-13(2-1-10-8)7-3-6(9(15)16)11-5-12-7/h3,5H,1-2,4H2,(H,10,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISIOFXTUTJISDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C2=NC=NC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















